molecular formula C13H20N4O4S B2733480 N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1207033-90-6

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2733480
CAS No.: 1207033-90-6
M. Wt: 328.39
InChI Key: GCJUIRGBXVGJKB-UHFFFAOYSA-N
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Description

The compound “N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have developed novel compounds through the synthesis of derivatives, demonstrating potent inhibitory activities against a variety of Gram-positive and Gram-negative bacteria. For instance, the synthesis of 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one sulfonamide and carboxamide derivatives has been shown to yield compounds with significant antimicrobial properties, highlighting the potential of such chemical structures in developing new antibacterial agents (Krishnamurthy et al., 2011).

Anticancer Applications

The research into derivatives of "N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" has also explored their potential as anticancer agents. For example, the synthesis and evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines have identified compounds with good antiproliferative effects, suggesting a promising avenue for the development of new cancer therapies (Mallesha et al., 2012).

Enzymatic Activity Modulation

Further research into the chemical structure has revealed its role in modulating enzymatic activities. Compounds derived from "this compound" have been investigated for their ability to inhibit specific enzymes, such as acetylcholinesterase, which is relevant for the treatment of diseases like Alzheimer's. The synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their evaluation for anti-acetylcholinesterase activity exemplify this application, showcasing the potential therapeutic benefits of these compounds (Sugimoto et al., 1990).

Properties

IUPAC Name

N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4S/c1-22(20,21)17-9-7-16(8-10-17)6-5-15-13(19)11-3-2-4-14-12(11)18/h2-4H,5-10H2,1H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJUIRGBXVGJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCNC(=O)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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